(4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester
Description
Overview of (4-Phenyl-piperazin-2-ylmethyl)-Carbamic Acid Tert-Butyl Ester
(4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester (CAS No. 135036-20-3) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₈H₂₃N₃O₂ and a molecular weight of 281.4 g/mol . Its IUPAC name reflects its structural components: a piperazine ring substituted with a phenyl group at the 4-position, a methylene bridge at the 2-position, and a tert-butyl carbamate moiety. The tert-butyl carbamate (Boc) group serves as a protective group for amines, enhancing stability during synthetic processes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 281.4 g/mol |
| CAS Registry Number | 135036-20-3 |
| Key Functional Groups | Piperazine, Phenyl, Carbamate |
The compound’s piperazine core adopts a chair conformation, while the phenyl group contributes to hydrophobic interactions in potential biological targets. Its synthetic versatility makes it valuable for constructing complex molecules in medicinal chemistry.
Historical Context and Discovery
The discovery of (4-phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester aligns with advancements in piperazine chemistry during the late 20th century. Piperazine derivatives gained prominence in the 1970s for their pharmacological potential, particularly in central nervous system (CNS) drug development. The introduction of the Boc-protecting group in the 1980s revolutionized peptide synthesis, enabling safer handling of amine intermediates. While the exact synthesis timeline of this compound remains undocumented in public literature, its structural features suggest it emerged as a hybrid molecule combining piperazine’s receptor-binding properties with the Boc group’s stability.
Relevance in Contemporary Chemical Research
In modern research, this compound serves dual roles:
- Intermediate in Drug Synthesis : The Boc group protects amines during multi-step syntheses, while the phenylpiperazine moiety is explored for modulating neurotransmitter receptors.
- Structural Probe : Researchers utilize its conformationally restricted piperazine core to study steric effects in ligand-receptor interactions.
Recent studies highlight its utility in synthesizing dopamine and serotonin receptor ligands, where the phenyl group fine-tunes selectivity. Additionally, its stability under acidic conditions makes it a candidate for prodrug designs requiring targeted release mechanisms.
Scope and Objectives of the Review
This review systematically examines:
- The compound’s structural and physicochemical properties.
- Synthetic methodologies and optimization strategies.
- Applications in medicinal chemistry and materials science.
Excluded are discussions of pharmacokinetics, toxicity, or dosage, as such data remain outside the compound’s current research scope. By consolidating fragmented information, this review aims to guide future investigations into its synthetic and functional potential.
Properties
IUPAC Name |
tert-butyl N-[(4-phenylpiperazin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-11-13-12-19(10-9-17-13)14-7-5-4-6-8-14/h4-8,13,17H,9-12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORVSBBIMLECRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(CCN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester, a derivative of piperazine, has garnered attention for its potential biological activities. This compound is notable for its structural characteristics, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure indicates the presence of a piperazine ring, which is often associated with various biological activities, including neuropharmacological effects.
Research indicates that (4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's disease .
- Neuroprotective Effects : Studies suggest that related piperazine derivatives can protect neuronal cells from apoptosis induced by amyloid-beta peptides, potentially mitigating cognitive decline associated with Alzheimer's disease .
- Modulation of Neurotransmitter Systems : Piperazine derivatives are known to interact with serotonin and dopamine receptors, influencing mood and cognitive functions.
Biological Activity and Therapeutic Potential
The biological activity of (4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester can be summarized as follows:
Case Studies
- Neuroprotective Study : A study investigated the neuroprotective effects of a similar compound on astrocytes exposed to amyloid-beta. The results indicated that the compound improved cell viability and reduced inflammatory markers, suggesting a protective role against neurodegeneration .
- Cognitive Function Assessment : In an animal model of Alzheimer's disease, administration of piperazine derivatives showed significant improvement in cognitive functions as measured by behavioral tests. This suggests that compounds like (4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester may have therapeutic implications in treating cognitive impairments .
Comparison with Similar Compounds
(4′-Cyano-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-yl)-carbamic acid tert-butyl ester
- Structure: Incorporates a 4-cyanopyridinyl substituent on a piperidine ring.
- Molecular weight (MW: ~318.4 g/mol) is higher due to the bipyridinyl moiety, which may reduce solubility in aqueous media .
(4-p-Tolyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
- Structure : Features a pyrrolidine ring with a p-tolyl group.
- Key Differences: The five-membered pyrrolidine ring reduces conformational flexibility compared to the six-membered piperazine in the target compound.
tert-Butyl ((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)carbamate
- Structure : Contains a sulfonyl group and bromothiophene substituent.
- Key Differences : The sulfonyl group enhances hydrogen-bonding capacity and metabolic resistance. The bromine atom increases molecular weight (MW: ~449.3 g/mol) and may influence halogen bonding in target interactions .
Functional Analogues with Enzyme Inhibition Properties
Gamma-Secretase Inhibitors (e.g., {1S-benzyl-4R-[...]}carbamic acid tert-butyl ester)
- Activity : Inhibits gamma-secretase, reducing amyloid-beta (Aβ) peptide production.
- Key Differences : The benzyl and carbamoyl-phenylethyl substituents in this inhibitor enhance binding to the enzyme’s active site, whereas the phenyl-piperazinylmethyl group in the target compound may lack this specificity. Molecular dynamics simulations (RMSD < 2.0 Å) suggest stable enzyme-inhibitor complexes for such analogues .
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
- Structure : Chloropyrimidinyl substituent on piperidine.
- Key Differences: The chloro-pyrimidine group provides a planar aromatic system for π-π stacking in enzyme binding, contrasting with the non-planar phenyl group in the target compound. This structural feature correlates with higher inhibitory potency against kinases in preclinical studies .
Solubility and LogP
The target compound exhibits moderate lipophilicity, balancing membrane permeability and aqueous solubility. Analogues with halogen atoms (e.g., bromine in ) show higher logP values, favoring lipid-rich environments but risking toxicity.
Preparation Methods
Piperazine Functionalization
The tert-butyl carbamate (Boc) group is introduced to piperazine derivatives to protect amine functionalities during subsequent reactions. A common approach involves reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) in aromatic hydrocarbons like toluene or xylene at 80–90°C. For example:
- Step 1 : Piperazine is condensed with 1,2-difluoro-4-nitrobenzene in toluene at 80–90°C to form 1-(2-fluoro-4-nitrophenyl)piperazine.
- Step 2 : The intermediate is treated with Boc₂O in toluene to install the Boc group, yielding 4-(4-benzyloxycarbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester.
Key Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Boc₂O | Toluene | 80–90°C | 70–85% |
Nucleophilic Substitution and Alkylation
Propargyl Bromide Coupling
After Boc protection, propargyl bromide is used to alkylate the piperazine nitrogen. This step is critical for introducing terminal alkyne groups, enabling subsequent click chemistry:
- Procedure : Boc-protected piperazine is reacted with propargyl bromide in DMF using K₂CO₃ as a base at room temperature.
- Outcome : tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is obtained in 78% yield.
Optimization Notes :
- Higher temperatures (50–60°C) improve reaction rates but may reduce selectivity.
- Polar aprotic solvents (DMF, THF) enhance nucleophilicity.
Click Chemistry for Triazole Formation
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The alkyne-functionalized intermediate undergoes CuAAC with aryl azides to form 1,2,3-triazole-linked derivatives:
- Conditions : CuI (10 mol%), DIPEA (1.5 eq), DMF, 0°C → RT.
- Yield : 76–86% for tert-butyl 4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate.
Representative Reaction :
$$
\text{tert-Butyl 4-(propioloyl)piperazine-1-carboxylate} + \text{Azide} \xrightarrow{\text{CuI, DIPEA}} \text{Triazole Product}
$$
Table 3.1 : Click Chemistry Variations
| Azide Substituent | Catalyst | Solvent | Yield |
|---|---|---|---|
| Phenyl | CuI | DMF | 86% |
| 4-Bromophenyl | CuSO₄ | DMF | 82% |
Curtius Rearrangement for Carbamate Installation
Acyl Azide Formation and Rearrangement
The Curtius rearrangement converts carboxylic acids to isocyanates, which react with tert-butanol to form Boc-protected amines:
- Step 1 : 3-Amino-4-methylbenzoic acid is converted to an acyl azide using diphenylphosphoryl azide (DPPA).
- Step 2 : Thermal rearrangement yields an isocyanate, which is trapped with tert-butanol to form tert-butyl (4-methyl-3-aminophenyl)carbamate.
Challenges :
- Phosphorus salt impurities from DPPA require rigorous purification.
- Yield: 60% after chromatography.
Alternative Synthetic Routes
Spirocyclic Intermediate Synthesis
A Chinese patent (CN103787971A) describes a spirocyclic approach using methyl vinyl ketone and 4-formylpiperidine-1-tert-butyl formate:
- Step 1 : Condensation in THF at -10°C with KOH.
- Step 2 : Cyclization with tris(dimethylaminomethane) in toluene under reflux.
- Yield : 64% for 9-oxo-3-azaspiro[5.5]dec-7-ene-3-carboxylic acid tert-butyl ester.
Comparative Analysis of Methods
Table 6.1 : Method Efficiency Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
